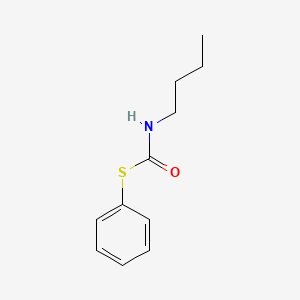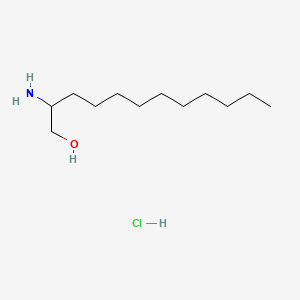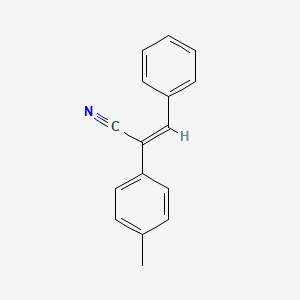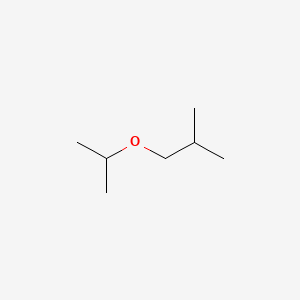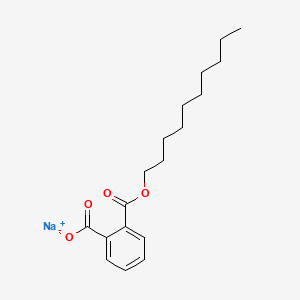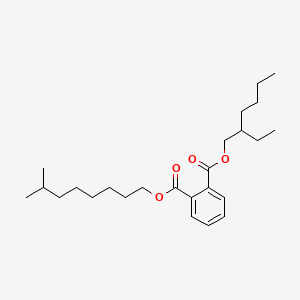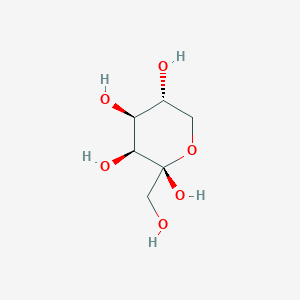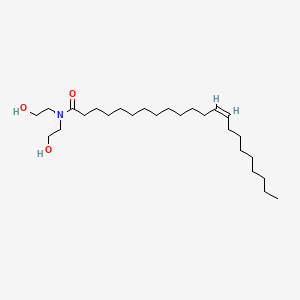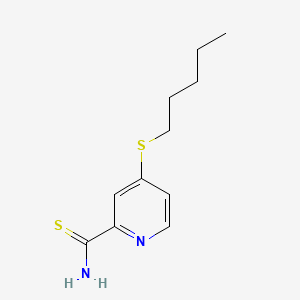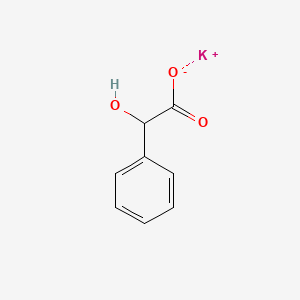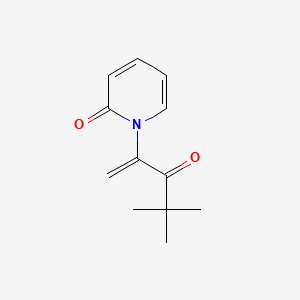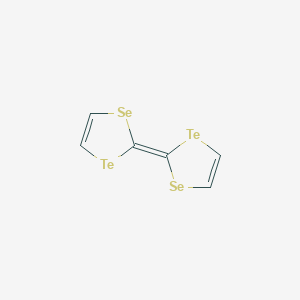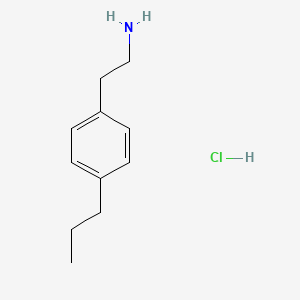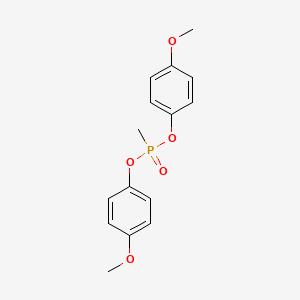
Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester is an organic compound that belongs to the class of phosphonic acid esters. This compound is characterized by the presence of a phosphonic acid group bonded to a methyl group and two 4-methoxyphenyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, bis(4-methoxyphenyl) ester typically involves the reaction of phosphonic acid diethyl ester with 4-methoxyphenyl magnesium bromide in tetrahydrofuran under an inert atmosphere. The reaction is carried out at temperatures ranging from 0°C to 20°C for approximately 2.33 hours. The resulting product is then treated with hydrogen chloride in tetrahydrofuran, tert-butyl methyl ether, and water at 0°C for about 0.42 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, bis(4-methoxyphenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphonic acid, methyl-, bis(4-methoxyphenyl) ester include:
- Phosphonic acid, [amino(4-methoxyphenyl)methyl]-, bis(1-methylethyl) ester
- Phosphonic acid, P-[[4-[bis(4-methoxyphenyl)amino]phenyl]methyl]-, diethyl ester
- Methyl-phosphonic acid mono-(4-nitro-phenyl) ester .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60705-73-9 |
|---|---|
Molecular Formula |
C15H17O5P |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxyphenoxy)-methylphosphoryl]oxybenzene |
InChI |
InChI=1S/C15H17O5P/c1-17-12-4-8-14(9-5-12)19-21(3,16)20-15-10-6-13(18-2)7-11-15/h4-11H,1-3H3 |
InChI Key |
GSNDZLATYPGZQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OP(=O)(C)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


